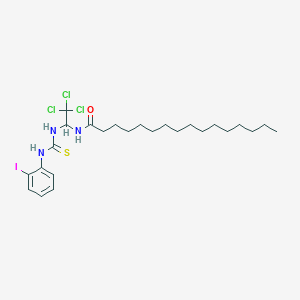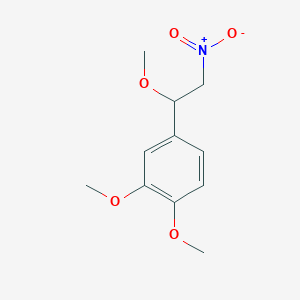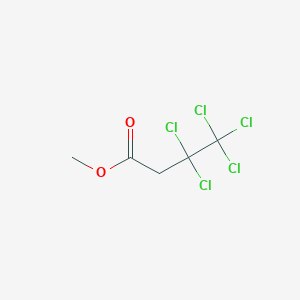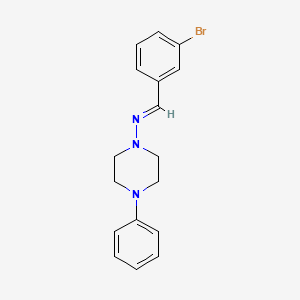
N-(2,2,2-Trichloro-1-(((2-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trichloro-1-(((2-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide is a complex organic compound with the molecular formula C25H39Cl3IN3OS and a molecular weight of 662.936 g/mol . This compound is notable for its unique structure, which includes trichloro, iodoanilino, and carbothioyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(((2-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-iodoaniline with a carbothioyl chloride derivative under controlled conditions to form the carbothioyl intermediate. This intermediate is then reacted with 2,2,2-trichloroethylamine in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification processes, and quality control, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-(((2-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or other reduced forms.
Substitution: The trichloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2,2,2-Trichloro-1-(((2-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(((2-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but its ability to participate in various chemical reactions suggests a versatile mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Trichloro-1-(4-iodoanilino)ethyl)pentadecanamide: Similar in structure but with a different alkyl chain length.
4-fluoro-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide: Contains a fluoro group instead of a hexadecanamide chain.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
302904-26-3 |
|---|---|
Molecular Formula |
C25H39Cl3IN3OS |
Molecular Weight |
662.9 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2-iodophenyl)carbamothioylamino]ethyl]hexadecanamide |
InChI |
InChI=1S/C25H39Cl3IN3OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(33)31-23(25(26,27)28)32-24(34)30-21-18-16-15-17-20(21)29/h15-18,23H,2-14,19H2,1H3,(H,31,33)(H2,30,32,34) |
InChI Key |
UGJKPKPIWJIAQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-chlorobenzyl)-N-[(E,2E)-3-(2-furyl)-2-propenylidene]-1-piperazinamine](/img/structure/B11974867.png)
![(2E)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11974871.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974874.png)
![N-[N-(Chloroacetyl)-DL-leucyl]glycine](/img/structure/B11974884.png)
![{[(16-{2-[(Carboxymethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetic acid](/img/structure/B11974888.png)
![2-chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B11974906.png)

![3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11974912.png)

![(1Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenal {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B11974920.png)


